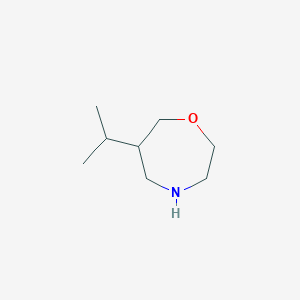

6-(propan-2-yl)-1,4-oxazepane

Description

Bedeutung von Stickstoff- und Sauerstoff-Heterozyklen in der chemischen Forschung

Heterozyklische Verbindungen, die in ihre ringförmige Struktur Atome von mindestens zwei verschiedenen Elementen eingebaut haben, sind in der chemischen Forschung von zentraler Bedeutung. Unter diesen nehmen stickstoff- und sauerstoffhaltige Heterozyklen eine herausragende Stellung ein. Diese Gerüste sind in einer Vielzahl von Naturprodukten, Pharmazeutika und Agrochemikalien allgegenwärtig. Die Präsenz von Stickstoff- und Sauerstoffatomen verleiht diesen Molekülen einzigartige physikochemische Eigenschaften, einschließlich der Fähigkeit zur Wasserstoffbrückenbindung, was ihre Wechselwirkung mit biologischen Zielen maßgeblich beeinflusst. cymitquimica.comsmolecule.com

Überblick über Oxazepan-Ringsysteme: Struktur und Klassifizierung

Oxazepane sind eine Klasse von siebengliedrigen heterozyklischen Verbindungen, die ein Sauerstoff- und ein Stickstoffatom im Ring enthalten. centralasianstudies.org Sie werden basierend auf der relativen Position der Heteroatome klassifiziert. Die gebräuchlichsten Isomere sind 1,3-Oxazepane und 1,4-Oxazepane (B1358080). Das 1,4-Oxazepan-Gerüst, das Gegenstand dieses Artikels ist, zeichnet sich durch einen siebengliedrigen Ring aus, in dem sich ein Stickstoff- und ein Sauerstoffatom in einer 1,4-Beziehung befinden. researchgate.net Diese strukturelle Anordnung verleiht dem Ring eine beträchtliche konformative Flexibilität, die seine biologische Aktivität beeinflussen kann. rsc.org

Historischer Kontext und Entwicklung der Oxazepan-Forschung

Die Erforschung von Oxazepan-Derivaten hat eine bemerkenswerte Entwicklung durchgemacht. Ursprünglich als interessante strukturelle Motive erkannt, verlagerte sich der Fokus schnell auf ihre potenziellen pharmakologischen Eigenschaften. Bereits 1965 wurden Oxazepin-Derivate zur Behandlung von Angstzuständen und Stress eingesetzt. researchgate.net Im Laufe der Jahre haben synthetische Chemiker verschiedene Strategien entwickelt, um Zugang zu 1,4-Oxazepanen zu erhalten, was zu einer Erweiterung ihres Anwendungsspektrums geführt hat. rsc.org

Begründung für die Untersuchung von substituierten 1,4-Oxazepanen, insbesondere 6-(Propan-2-yl)-1,4-oxazepan

Die Untersuchung von substituierten 1,4-Oxazepanen wird durch ihr Potenzial als Gerüste für die Entwicklung neuer therapeutischer Wirkstoffe vorangetrieben. Die Einführung von Substituenten am Oxazepan-Ring kann die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls erheblich beeinflussen. nih.gov Die spezifische Verbindung 6-(Propan-2-yl)-1,4-oxazepan wurde als Modellsystem ausgewählt, um die Auswirkungen einer Alkylsubstitution an der 6-Position des 1,4-Oxazepan-Rings zu untersuchen. Das Verständnis der Synthese, der Eigenschaften und der Konformation dieser speziellen Verbindung kann wertvolle Einblicke in die Struktur-Aktivitäts-Beziehungen von substituierten 1,4-Oxazepanen liefern.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1,4-oxazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)8-5-9-3-4-10-6-8/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTRAPBQDQZBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthese Von 6 Propan 2 Yl 1,4 Oxazepan

Retrosynthetische Analyse und potenzielle Synthesewege

Eine retrosynthetische Analyse von 6-(Propan-2-yl)-1,4-oxazepan legt einen Vorläufer nahe, der eine Aminoalkohol-Einheit enthält, die für die Bildung des siebengliedrigen Rings geeignet ist. Ein plausibler Ansatz würde die Synthese eines N-geschützten Aminoalkohols beinhalten, gefolgt von der Einführung der Isopropylgruppe an der entsprechenden Position und der anschließenden Zyklisierung.

Spezifische synthetische Methoden

Die Synthese von 1,4-Oxazepan-Derivaten erfolgt häufig durch intramolekulare Reaktionen. Zu den robustesten synthetischen Ansätzen gehören die intramolekulare Zyklisierung von Alkenolen und Alkynolen, die typischerweise durch Brönsted- oder Lewis-Säuren katalysiert werden. rsc.org Eine weitere Methode ist die reduktive Veretherung von N-Propargylaminoalkoholen, die zur stereoselektiven Synthese von substituierten Oxazepanen führen kann. rsc.org

Tabelle 1: Potenzielle Synthesestrategien für substituierte 1,4-Oxazepane (B1358080)

| Strategie | Vorläufer | Katalysator/Reagenzien | Referenz |

| Intramolekulare Hydroalkoxylierung | Alkenol/Alkynol | Brönsted-/Lewis-Säuren | rsc.org |

| Reduktive Veretherung | N-Propargylaminoalkohol | Säurekatalysator | rsc.org |

| Cyclofunktionalisierung | Chiraler Perhydro-1,3-benzoxazin-Derivat | Selenocyclofunktionalisierung | researchgate.net |

Derivatization and Analogue Synthesis of 6 Propan 2 Yl 1,4 Oxazepane

Chemical Transformations at Nitrogen (N4) of the 1,4-Oxazepane (B1358080) Core

The secondary amine at the N4 position of the 6-(propan-2-yl)-1,4-oxazepane ring is a primary site for chemical modification, offering a versatile handle for the introduction of a wide range of substituents. Common transformations include N-alkylation, N-arylation, acylation, and sulfonylation.

N-Alkylation and N-Arylation: The nucleophilic nature of the secondary amine facilitates its reaction with various electrophiles. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes and a reducing agent. N-arylation is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the introduction of substituted aryl and heteroaryl groups.

Acylation and Sulfonylation: Acylation of the N4 nitrogen with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are generally high-yielding and allow for the incorporation of a diverse array of functional groups, which can modulate the physicochemical properties of the parent molecule.

Table 1: Representative Chemical Transformations at the N4 Position of the 1,4-Oxazepane Core

| Transformation | Reagent/Catalyst | Product Type |

| N-Alkylation | Alkyl halide, Base | Tertiary amine |

| Reductive Amination | Aldehyde, Reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-1,4-oxazepane |

| Acylation | Acyl chloride or Anhydride (B1165640), Base | N-Acyl-1,4-oxazepane (Amide) |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-1,4-oxazepane (Sulfonamide) |

Modifications at Oxygen (O1) and Remaining Carbon Positions (C2, C3, C5, C7)

Functionalization of the oxygen and carbon atoms of the 1,4-oxazepane ring is more challenging than N4 derivatization and often relies on the synthesis of the ring from appropriately substituted precursors.

Modifications at C2, C3, C5, and C7: The introduction of substituents at the carbon skeleton of the 1,4-oxazepane ring is typically achieved by starting with functionalized building blocks. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine. rsc.orgrsc.orgresearchgate.netsemanticscholar.orgrsc.org This approach allows for the introduction of a carboxylic acid group at the C5 position, which can be further elaborated. Similarly, substitution at C2 can be achieved by using substituted 2-bromoacetophenones in the ring-forming reaction. rsc.orgrsc.orgresearchgate.netsemanticscholar.orgrsc.org The synthesis of 1,4-oxazepanes from N-propargylamines can also lead to functionalized products. researchgate.netrsc.org While direct C-H functionalization of the oxazepane ring is not commonly reported, the development of such methods would provide more direct access to a wider range of analogues.

Modifications involving O1: The oxygen atom at the O1 position is generally unreactive towards direct modification. Synthetic strategies to create analogues with different heteroatoms at this position would require a complete rethinking of the synthetic route, for instance, by using amino thiols to create 1,4-thiazepanes. researchgate.net

Synthesis of Fused 1,4-Oxazepane Systems

The construction of fused ring systems incorporating the 1,4-oxazepane core leads to conformationally constrained and structurally complex molecules. Several synthetic strategies have been developed to access such scaffolds. researchgate.net

Intramolecular cyclization reactions are a common approach to building fused 1,4-oxazepane systems. For example, the intramolecular cyclization of 4-O-(3-aminopropyl)-1,6:2,3-dianhydro-β-D-mannopyranose has been used to afford a fused 1,4-oxazepane derivative. researchgate.net Annulation reactions, such as the [3+4] annulation of aza-oxyallyl cations with amphoteric reagents, provide another route to functionalized 1,4-oxazepan-3-ones. thieme-connect.com Furthermore, diversity-oriented synthesis has been employed to create fused polycyclic nitrogen heterocycles, including benzo[f] researchgate.netCurrent time information in Bangalore, IN.oxazepine derivatives, under microwave-assisted conditions. nih.govresearchgate.net These methods can be adapted to precursors bearing a 6-(propan-2-yl) substituent to generate novel fused systems.

Table 2: Synthetic Strategies for Fused 1,4-Oxazepane Systems

| Strategy | Key Reaction | Resulting System |

| Intramolecular Cyclization | Nucleophilic substitution | Bicyclic oxazepanes |

| Annulation Reactions | [3+4] Cycloaddition | Fused 1,4-oxazepan-3-ones |

| Diversity-Oriented Synthesis | Cascade annulation | Polycyclic fused oxazepines |

Development of Libraries of this compound Analogues

The systematic exploration of structure-activity relationships often requires the synthesis of large collections of related molecules, known as compound libraries. Diversity-oriented synthesis and solid-phase synthesis are powerful tools for the generation of 1,4-oxazepane analogue libraries. souralgroup.com

Solid-phase synthesis, where molecules are built on a polymer support, is particularly well-suited for library production as it simplifies purification and allows for parallel processing. acs.org For example, a combinatorial approach for the synthesis of 1,4-oxazepine (B8637140) libraries has been developed using a resin-bound 3-amino-2-seleno ester. acs.org The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine also provides a platform for the generation of diverse analogues through modification of the carboxylic acid and the N4-substituent. rsc.orgrsc.orgresearchgate.netsemanticscholar.orgrsc.org

Diversity-oriented synthesis aims to create structurally diverse molecules from a common starting material. This can be achieved by employing a variety of reaction conditions or building blocks. For instance, a library of researchgate.netCurrent time information in Bangalore, IN.oxazepin-7-ones was synthesized from a set of aldehydes and α-amino alcohols using a soluble polymer support. researchgate.net By applying these principles to this compound, libraries of analogues can be generated by varying the substituents at the N4 position using a range of alkylating, acylating, and sulfonating agents.

Table 3: Potential Building Blocks for a this compound Analogue Library (N4-Derivatization)

| Building Block Class | Example Reagent | Introduced Moiety |

| Alkyl Halides | Benzyl bromide | Benzyl |

| 2-Bromoethanol | 2-Hydroxyethyl | |

| Aldehydes (for reductive amination) | 4-Pyridinecarboxaldehyde | Pyridin-4-ylmethyl |

| Cyclohexanecarboxaldehyde | Cyclohexylmethyl | |

| Acyl Chlorides | Acetyl chloride | Acetyl |

| Benzoyl chloride | Benzoyl | |

| Sulfonyl Chlorides | Methanesulfonyl chloride | Mesyl |

| p-Toluenesulfonyl chloride | Tosyl |

Stereochemical Aspects of 6 Propan 2 Yl 1,4 Oxazepane

Chirality at the C6 Position Due to the Propan-2-yl Substituent

The substitution of a propan-2-yl (isopropyl) group at the C6 position of the 1,4-oxazepane (B1358080) ring introduces a stereocenter. The C6 carbon atom is bonded to four different groups: a hydrogen atom, the nitrogen atom at position 4, the methylene (B1212753) carbon at position 5 (C5), and the propan-2-yl group. This arrangement makes the C6 carbon a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers.

These enantiomers are designated as (R)-6-(propan-2-yl)-1,4-oxazepane and (S)-6-(propan-2-yl)-1,4-oxazepane, according to the Cahn-Ingold-Prelog priority rules. The presence of this chirality is a critical feature, as enantiomers can exhibit different biological activities and interactions with other chiral molecules. The specific stereochemistry at C6 is crucial in various applications, including asymmetric synthesis where chiral auxiliaries or intermediates are required.

Table 1: Enantiomers of 6-(Propan-2-yl)-1,4-Oxazepane

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Full Name | (6R)-6-(propan-2-yl)-1,4-oxazepane | (6S)-6-(propan-2-yl)-1,4-oxazepane |

| Chirality at C6 | R-configuration | S-configuration |

| Optical Rotation | Opposite to the (S)-enantiomer | Opposite to the (R)-enantiomer |

| Interaction | May exhibit distinct interactions with other chiral molecules | May exhibit distinct interactions with other chiral molecules |

Conformational Analysis of the Seven-Membered 1,4-Oxazepane Ring

Seven-membered rings, such as the 1,4-oxazepane core, are known for their significant conformational flexibility, which allows them to exist in multiple spatial arrangements. rsc.orgrsc.org Despite this flexibility, the 1,4-oxazepane scaffold often adopts a limited number of low-energy conformations.

Detailed spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR), have been employed to elucidate the preferred conformation of substituted 1,4-oxazepanes. Analysis of vicinal ¹H–¹H coupling constants and Nuclear Overhauser Effect (NOE) correlations in similar 1,4-oxazepane derivatives has indicated that the ring system predominantly exists in an energetically favorable chair-like conformation. rsc.orgrsc.org This chair form is considered the most stable arrangement, minimizing torsional and steric strain within the ring. Other possible, higher-energy conformations include boat and twist-boat forms, but the chair conformer is generally the most populated state in solution.

Influence of C6 Substitution on Ring Conformation and Flexibility

The presence of a substituent at the C6 position, such as the propan-2-yl group, has a direct influence on the conformational equilibrium of the 1,4-oxazepane ring. In any given ring conformation, substituents can occupy either axial-like or equatorial-like positions.

Stereochemical Control in Synthesis and Resolution Techniques for Enantiomers

The synthesis of enantiomerically pure this compound requires precise control over the stereochemistry at the C6 center. This is typically achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: Stereoselective synthetic methods aim to create a specific enantiomer directly. Several strategies have been developed for the synthesis of chiral polysubstituted 1,4-oxazepanes that could be adapted for this target molecule:

Reductive Etherification: Intramolecular reductive etherification has been shown to be a viable strategy for the stereoselective synthesis of substituted 1,4-oxazepanes. researchgate.net

Haloetherification: A regio- and stereoselective 7-endo cyclization via haloetherification can produce chiral polysubstituted oxazepanes with good to excellent stereoselectivity, where the conformation of the substrate primarily controls the outcome. figshare.comacs.org

Use of Chiral Precursors: Starting from enantiopure amino alcohols or other chiral building blocks allows for the synthesis of single-enantiomer 1,4-oxazepane derivatives. researchgate.net

Resolution of Enantiomers: When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them.

Diastereomeric Salt Formation: A common method involves reacting the racemic amine with a chiral resolving agent, such as an optically pure acid (e.g., tartaric acid), to form diastereomeric salts. researchgate.net These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization.

Chromatographic Separation: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a powerful technique for separating enantiomers directly. google.com Alternatively, after conversion to diastereomers, standard chromatographic techniques like reverse-phase HPLC can be effective for separation, as has been demonstrated for similar 1,4-oxazepane derivatives. rsc.orgrsc.org

Table 2: Differentiating Diastereomers of a 1,4-Oxazepane Derivative by NMR

This table is a conceptual representation based on findings for 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives, illustrating how NMR data can distinguish between diastereomers. rsc.org

| Parameter | Diastereomer A (e.g., 2R) | Diastereomer B (e.g., 2S) | Significance |

| ¹H Chemical Shift of H5 | Minor Difference | Minor Difference | Less significant for differentiation. |

| Splitting Pattern of H5 | Distinct pattern (e.g., dd) | Different distinct pattern (e.g., t) | Key for differentiation. |

| ³J(H5–Ha6) Coupling Constant | Specific Value (e.g., 10.5 Hz) | Different Value (e.g., 4.0 Hz) | Indicates different dihedral angles and thus different relative stereochemistry. |

| ³J(H5–Hb6) Coupling Constant | Specific Value (e.g., 3.0 Hz) | Different Value (e.g., 4.0 Hz) | Confirms the conformational and configurational differences between the two diastereomers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, each unique proton or set of equivalent protons generates a distinct signal. acs.org The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. acs.org

The structure of this compound features several distinct proton environments. The protons of the isopropyl group are expected to appear in the upfield region, characteristic of alkyl groups. The methine proton (CH) of the isopropyl group would appear as a multiplet due to coupling with the six methyl protons. The two methyl groups (CH₃) of the isopropyl substituent are diastereotopic due to the adjacent chiral center at C6 and would likely appear as two separate doublets.

The protons on the seven-membered oxazepane ring would exhibit more complex signals, typically found in the range of approximately 2.5 to 4.0 ppm. iyte.edu.tr Protons on carbons adjacent to the oxygen atom (C5 and C7) are expected to be shifted downfield compared to those adjacent to the nitrogen atom (C3). The proton on the stereocenter (C6) would show complex splitting due to its various neighbors. The N-H proton of the secondary amine is expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Isopropyl -CH(CH₃)₂ | ~1.8 - 2.2 | Multiplet (septet or nonet) | 1H |

| Isopropyl -CH(CH ₃)₂ | ~0.9 - 1.1 | Doublet | 6H |

| Ring -CH₂- (C3, C5, C7) | ~2.5 - 4.0 | Multiplets | 8H |

| Ring -CH- (C6) | ~2.8 - 3.2 | Multiplet | 1H |

| Ring -NH- | Variable (e.g., 1.5 - 3.0) | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. uqac.ca In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it.

For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbons of the isopropyl group would appear at the most upfield positions. The carbons of the oxazepane ring would be found further downfield. Carbons bonded to the electronegative oxygen (C5, C7) and nitrogen (C3) atoms will be deshielded and thus have higher chemical shifts than the other ring carbons. researchgate.netnih.gov The carbon of the stereocenter (C6) and the methine carbon of the isopropyl group would also have characteristic shifts.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -C H(CH₃)₂ | ~30 - 35 |

| Isopropyl -CH(C H₃)₂ | ~18 - 22 |

| Ring -C H₂- (C2) | ~50 - 55 |

| Ring -C H₂- (C3) | ~45 - 50 |

| Ring -C H₂- (C5) | ~70 - 75 |

| Ring -C H- (C6) | ~40 - 45 |

| Ring -C H₂- (C7) | ~65 - 70 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. crunchchemistry.co.uk The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. crunchchemistry.co.uk

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The presence of a secondary amine is identified by a moderate absorption band in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration. The C-H stretching vibrations of the alkyl (isopropyl and ring methylene) groups are expected to appear just below 3000 cm⁻¹. libretexts.org The C-O-C stretching of the ether linkage within the oxazepane ring would produce a strong, characteristic band in the 1050-1150 cm⁻¹ region. sigmaaldrich.com Finally, the C-N stretching vibration of the amine would be observed in the 1030-1230 cm⁻¹ range. sigmaaldrich.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H stretch | 3300 - 3500 | Medium |

| Alkane | C-H stretch | 2850 - 2960 | Medium to Strong |

| Ether | C-O stretch | 1050 - 1150 | Strong |

| Amine | C-N stretch | 1030 - 1230 | Medium |

Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. acdlabs.com It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, can offer valuable clues about its structure. libretexts.orglibretexts.org

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Common fragmentation pathways for cyclic ethers and amines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom. miamioh.edu For this compound, this could lead to the loss of the isopropyl group or ring-opening fragmentation. The loss of the isopropyl group (C₃H₇, mass = 43) would result in a significant fragment at [M-43]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. nih.govscribd.com This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing it from other formulas with the same nominal mass. nih.gov

Interactive Data Table: HRMS and Expected Fragments for this compound (C₈H₁₇NO)

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₈H₁₈NO⁺ | 144.1383 | Protonated Molecular Ion |

| [M]⁺ | C₈H₁₇NO⁺ | 143.1310 | Molecular Ion |

| [M-CH(CH₃)₂]⁺ | C₅H₁₀NO⁺ | 100.0757 | Loss of isopropyl group |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed electron density map of the molecule can be generated. nih.gov

If a suitable single crystal of an enantiomerically pure sample of this compound could be grown, X-ray crystallography would provide unambiguous proof of its molecular structure. This includes precise measurements of bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, this technique can determine the absolute stereochemistry (R or S configuration) at the C6 stereocenter without ambiguity, especially if a heavy atom is present in the crystal structure or by using specific crystallographic techniques. nih.gov The analysis would also reveal the preferred conformation of the seven-membered oxazepane ring in the solid state and detail any intermolecular interactions, such as hydrogen bonding involving the N-H group.

Interactive Data Table: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Description |

| Absolute Configuration | Unambiguous assignment of the stereocenter at C6 as either (R) or (S). |

| Crystal System & Space Group | Defines the symmetry and packing of the molecules in the crystal lattice. nih.gov |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Conformational Analysis | The exact puckering and twist of the 1,4-oxazepane ring in the solid state. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions in the crystal packing. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique used to separate these enantiomers and determine the enantiomeric excess (e.e.) of a mixture. phenomenex.com

The separation is achieved by using a chiral stationary phase (CSP). chiralpedia.com The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are often effective for separating a broad range of chiral compounds, including amines. nih.gov The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol, is critical for achieving good resolution. nih.gov By integrating the areas of the two enantiomer peaks in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

Interactive Data Table: Typical Setup for Chiral HPLC Analysis of this compound

| Component | Description | Example |

| HPLC System | Standard High-Performance Liquid Chromatography setup. | Agilent 1260 Infinity II, Shimadzu LC-20A |

| Chiral Stationary Phase (CSP) | Column packed with a chiral material to enable enantioseparation. | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | Solvent system that carries the sample through the column. | Hexane/Isopropanol mixture with a small amount of an amine modifier (e.g., diethylamine) |

| Detector | Detects the separated enantiomers as they elute from the column. | UV Detector (if the molecule has a chromophore) or Evaporative Light Scattering Detector (ELSD) |

| Output | A chromatogram showing two separate peaks for the (R) and (S) enantiomers. |

Konformationsanalyse

Die siebengliedrigen Ringe von Oxazepanen sind konformativ flexibel. rsc.org Die Analyse der Kopplungskonstanten im ¹H-NMR-Spektrum sowie NOE-Korrelationen können Aufschluss über die bevorzugte Konformation geben. rsc.org Für substituierte 1,4-Oxazepane (B1358080) wird oft eine energetisch günstige Sesselkonformation beobachtet. rsc.org Die Konformation des Ringsystems ist ein wichtiger Faktor, der seine biologische Aktivität beeinflusst.

Computational and Theoretical Studies of 6 Propan 2 Yl 1,4 Oxazepane

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This approach is instrumental in drug discovery for identifying potential drug candidates and optimizing their binding affinity. For 6-(propan-2-yl)-1,4-oxazepane, molecular modeling begins with the construction of its three-dimensional structure.

Docking studies would involve placing the modeled this compound into the binding site of a selected protein target. The goal is to find the preferred binding orientation and conformation of the ligand, which is quantified by a scoring function that estimates the binding affinity. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on similar 1,4-oxazepane (B1358080) derivatives have successfully predicted their binding modes and affinities with various receptors. researchgate.net

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -7.2 | Estimated free energy of binding. A more negative value indicates stronger binding. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and protein residues. |

| Interacting Residues | TYR-88, ASP-120 | Amino acid residues in the binding pocket that form significant interactions. |

| RMSD (Å) | 1.5 | Root-mean-square deviation of the docked conformation from a reference pose. |

Quantum Chemical Calculations (e.g., DFT, AM1, Gaussian) for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed insights into the electronic properties of molecules. Methods like Density Functional Theory (DFT) and semi-empirical methods such as AM1, often implemented in software packages like Gaussian, are used to calculate properties that govern a molecule's reactivity and stability. nih.gov

For this compound, DFT calculations can be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can yield valuable information about the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -450.8 | Hartrees |

Conformational Searching and Energy Minimization of the Oxazepane Ring

Seven-membered rings like the 1,4-oxazepane are conformationally flexible and can exist in multiple low-energy shapes, such as chair, boat, and twist-boat conformations. nih.gov Conformational searching is a computational procedure to identify the various possible conformations of a molecule and their relative energies. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

The process involves generating a large number of initial conformations, followed by energy minimization of each to find the nearest local energy minimum. The resulting conformations are then ranked by their energies to identify the most stable ones. For this compound, the bulky isopropyl group at the C6 position would significantly influence the conformational preference of the oxazepane ring. Analysis of vicinal 1H–1H couplings from NMR can be used to experimentally validate the predicted most stable conformation. nih.gov

Table 3: Relative Energies of Predicted Conformers for this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle (C5-C6-N1-C2) |

| Chair | 0.00 | 75.3 | 65° |

| Twist-Boat | 1.25 | 15.1 | -35° |

| Boat | 2.50 | 9.6 | 0° |

Prediction of Reaction Pathways and Transition States for Oxazepane Formation

Computational chemistry can be a powerful tool to predict the feasibility of synthetic routes and to understand reaction mechanisms. For the formation of the 1,4-oxazepane ring, theoretical calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This information helps in optimizing reaction conditions and predicting the stereochemical outcome of a reaction. nih.gov

A plausible synthetic route to this compound could involve the cyclization of a suitable amino alcohol precursor. Quantum chemical calculations can model this intramolecular reaction, elucidating the structure of the transition state and the energy barrier that must be overcome. This allows for a comparison of different potential synthetic strategies to identify the most efficient one.

Table 4: Hypothetical Calculated Activation Energies for a Key Step in Oxazepane Ring Formation

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reaction Type |

| Intramolecular Cyclization | TS1 | 18.5 | Nucleophilic Substitution |

In Silico Screening and Virtual Library Design for Oxazepane Derivatives

In silico screening involves computationally evaluating large libraries of virtual compounds to identify those with a high probability of having a desired biological activity. This approach significantly accelerates the initial stages of drug discovery by prioritizing which compounds to synthesize and test. acs.org

Starting with the this compound scaffold, a virtual library of derivatives can be designed by systematically modifying its structure. For example, different substituents could be added at various positions on the oxazepane ring. This library can then be screened against a specific biological target using docking simulations. The results of the virtual screen would identify a smaller, more focused set of compounds with predicted high binding affinity, which can then be prioritized for synthesis.

Table 5: Example of a Virtual Library Design Based on the this compound Scaffold

| Scaffold Position | R1 Substituent | R2 Substituent | Predicted Affinity (kcal/mol) |

| N1 | -H | C7 | -7.5 |

| N1 | -CH3 | C7 | -7.8 |

| N1 | -C(O)CH3 | C7 | -8.2 |

| N4 | -H | C5 | -7.3 |

| N4 | -SO2Ph | C5 | -8.5 |

General Biological Activities Associated with Oxazepane Scaffolds

The 1,4-oxazepane nucleus is a privileged scaffold, forming the core of molecules with a wide array of biological functions. Research has demonstrated that derivatives of this structure exhibit potent activities, including antibacterial, antifungal, antidepressant, and anticonvulsant effects. researchgate.netfrontiersin.org

Antibacterial and Antifungal Activity: Certain 1,4-oxazepane derivatives have shown notable antimicrobial properties. For instance, some synthesized 1,3-oxazepane derivatives displayed good to excellent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria. researchgate.netuobaghdad.edu.iq One study highlighted a derivative that exhibited an inhibition zone of up to 30 mm against Staphylococcus aureus. biojournals.us In the realm of antifungal agents, sordaricin (B1205495) analogues incorporating a 1,4-oxazepane moiety have been synthesized and evaluated. researchgate.netnih.gov Specifically, the N-(2-methylpropenyl) derivative showed potent in vitro activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL, an efficacy that was maintained even in the presence of 20% horse serum. nih.govresearchgate.net The oxazolyl-oxazoline scaffold, explored through scaffold hopping, also emerged as a promising model against Fusarium graminearum, with some derivatives showing higher potency than the standard drug carbendazim. nih.gov

Antidepressant and Anticonvulsant Activity: The neuroactive potential of the oxazepane scaffold is well-documented. Compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine (B1211576), known as Triple Reuptake Inhibitors, are sought after for treating psychoneurotic diseases, and 1,4-oxazepane derivatives are being explored for this purpose. google.com Studies on pyrazoline derivatives, which can be considered for their structural similarities in drug design, have shown that they can act as potent MAO-A inhibitors, a key target for managing depression. chula.ac.th

In terms of anticonvulsant activity, several 1,4-oxazepane derivatives have been identified as effective. researchgate.net A series of 6-amino-1,4-oxazepane-3,5-dione derivatives were designed and synthesized, with several compounds showing moderate anticonvulsant activities in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. researchgate.net Furthermore, novel 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f] researchgate.netnih.govoxazepine derivatives have been synthesized and screened, with one compound, in particular, demonstrating a better anticonvulsant profile and higher safety than the marketed drugs carbamazepine (B1668303) and phenytoin (B1677684) in the MES test. nih.gov

| Biological Activity | Examples of Derivatives/Scaffolds | Key Findings | References |

|---|---|---|---|

| Antibacterial | 1,3-Oxazepane derivatives | Active against S. aureus and E. coli. | researchgate.netuobaghdad.edu.iqbiojournals.us |

| Antifungal | N-substituted 1,4-oxazepanyl Sordaricins | Potent activity against Candida albicans (MIC 0.25 µg/mL). | nih.govresearchgate.net |

| Antidepressant | 1,4-Oxazepane derivatives | Investigated as potential Triple Reuptake Inhibitors. | google.com |

| Anticonvulsant | 6-amino-1,4-oxazepane-3,5-diones | Active in MES and PTZ seizure models. | researchgate.net |

| Anticonvulsant | 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f] researchgate.netnih.govoxazepines | Higher potency and safety compared to carbamazepine and phenytoin. | nih.gov |

Receptor Interaction Studies

The interaction of 1,4-oxazepane derivatives with various receptors is a key area of research, particularly in the context of neuropsychiatric disorders.

Dopamine D4 Receptor Ligands: A significant body of work has focused on the development of 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor. nih.govacs.org The D4 receptor is implicated in the pathophysiology of conditions like schizophrenia, and selective ligands are pursued as potential antipsychotics with fewer extrapyramidal side effects. nih.govacs.org Synthesis and 3D-QSAR modeling of new series of 2,4-disubstituted 1,4-oxazepanes have been performed to understand the structure-activity relationship for D4 receptor affinity. nih.govacs.org These studies have identified that the size of the 1,4-oxazepane ring and specific substitutions are important for high affinity. acs.org The D4 receptor's role in cognition, attention, and decision-making makes its selective ligands promising for treating various neuropsychiatric conditions. nih.gov

Enzyme Inhibition Profiles

The ability of 1,4-oxazepane derivatives to inhibit specific enzymes is another avenue through which their therapeutic potential is being explored.

Glycosidase and Chitinase Inhibitors: Libraries of functionalized oxazepanes have been prepared and screened for their ability to inhibit a panel of glycosidase enzymes, which are associated with a range of diseases. nih.gov These studies have led to the discovery of new inhibitors of various glycosidases. nih.gov However, in a comparative study, N-substituted morpholines generally showed better inhibitory profiles for the analyzed enzymes than the corresponding N-substituted oxazepanes. nih.gov A chemo-enzymatic synthesis approach has also been used to create a 1,4-oxazepanyl sugar that acts as a potent inhibitor of chitinase. nih.gov

Other Enzyme Inhibition: Beyond glycosidases, oxazepine derivatives have been investigated as inhibitors of other crucial enzymes. For example, sordaricin analogues containing a 1,4-oxazepane moiety have been found to be selective inhibitors of fungal elongation factor 2 (EF-2). nih.gov In other studies, novel 4,1-benzoxazepine (B1262346) derivatives have been synthesized and shown to be potent inhibitors of squalene (B77637) synthase, an enzyme involved in cholesterol synthesis. acs.org Additionally, derivatives of thiazepane, a related seven-membered heterocycle, were found to be potent inhibitors of inducible nitric oxide synthase (iNOS). researchgate.net

| Enzyme Target | Inhibitor Class | Key Findings | References |

|---|---|---|---|

| Glycosidases | Functionalized oxazepanes | Discovered new inhibitors, though morpholine (B109124) analogues were generally more potent. | nih.gov |

| Chitinase | 1,4-Oxazepanyl sugar | Demonstrated potent inhibition. | nih.gov |

| Fungal Elongation Factor 2 (EF-2) | N-substituted 1,4-oxazepanyl Sordaricins | Act as selective inhibitors. | nih.gov |

| Squalene Synthase | 4,1-Benzoxazepine derivatives | Potent inhibition of the enzyme involved in cholesterol synthesis. | acs.org |

| Nitric Oxide Synthase (NOS) | Imino thiazepane derivatives | Potent inhibitors of iNOS. | researchgate.net |

In Vitro and Cell-Based Models for Investigating Biological Effects

A variety of in vitro and cell-based models are employed to investigate the biological effects of 1,4-oxazepane derivatives. These assays are crucial for determining efficacy and mechanism of action at the cellular level.

Antimicrobial and Anticancer Assays: For assessing antimicrobial activity, the minimum inhibitory concentration (MIC) is a standard method used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov The antibacterial activity of oxazepane derivatives has been evaluated against bacterial strains like Staphylococcus aureus and E. coli using such methods. nih.gov For anticancer evaluation, the MTT assay is commonly used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. amazonaws.com This assay, along with methods like acridine (B1665455) orange/ethidium bromide double staining, has been used to evaluate the antiproliferative effects of oxazepane derivatives on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). amazonaws.comresearchgate.net

Neuroactivity and Cytotoxicity Models: To screen for anticonvulsant activity, the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are standard preclinical models. nih.govptfarm.pl Neurotoxicity is often assessed using the rotarod test, which measures motor coordination in rodents. nih.gov

General cell viability and cytotoxicity can be assessed through various homogeneous "add-mix-measure" assays. promega.com These include:

Tetrazolium Reduction Assays (e.g., MTS): Viable cells convert a tetrazolium salt into a colored formazan (B1609692) product. promega.com

Resazurin Reduction Assays: Resazurin is reduced to the fluorescent resorufin (B1680543) by metabolically active cells. promega.com

ATP Assays: The amount of ATP present is quantified, as it is a marker of metabolically active cells. promega.com

These assays are often performed in various cell lines, such as HEK293 (human embryonic kidney), HeLa (human cervical cancer), A549 (human lung cancer), and neuronal cell lines, to investigate cell-type-specific effects and potential therapeutic applications, including neuroprotection. amazonaws.com

Exploration of Potential Biological Targets for this compound

Currently, there is a lack of specific published research focusing exclusively on the biological targets of this compound. The available literature primarily investigates the broader class of 1,4-oxazepane derivatives with various substitutions.

Based on the extensive research on the 1,4-oxazepane scaffold, potential biological targets for this compound can be extrapolated. The isopropyl (propan-2-yl) group at the 6-position would influence the compound's stereochemistry, lipophilicity, and steric profile, which in turn would modulate its interaction with biological targets.

Potential targets could include:

Dopamine Receptors: Given the established activity of 1,4-oxazepanes as dopamine D4 receptor ligands, it is plausible that this compound could interact with this or other dopamine receptor subtypes. nih.govacs.org

Monoamine Transporters: The structural similarity to compounds designed as triple reuptake inhibitors suggests potential interaction with serotonin, norepinephrine, and dopamine transporters. google.com

Enzymes: Depending on its three-dimensional conformation, it could potentially fit into the active sites of enzymes such as glycosidases or others that are known to be inhibited by related heterocyclic structures. nih.gov

Ion Channels and Other Receptors: The broad range of CNS activities observed for this scaffold, including anticonvulsant effects, suggests that voltage-gated ion channels or other neurotransmitter receptors (e.g., GABA receptors) could be potential targets. nih.gov

However, without direct experimental evidence, these remain hypothetical targets. Further investigation through computational docking studies, in vitro binding assays, and cell-based functional assays would be necessary to identify and validate the specific biological targets of this compound.

Fazit

Targeted Synthesis of 6-Substituted 1,4-Oxazepanes

The targeted synthesis of 1,4-oxazepanes with specific substituents, such as the propan-2-yl group at the C6 position, requires precise control over the synthetic route. This involves the strategic introduction of the desired moiety and often necessitates the use of stereoselective methods and protecting group strategies to ensure the correct chemical architecture of the final product.

Introduction of the Propan-2-yl Moiety at the C6 Position

The introduction of a propan-2-yl (isopropyl) group at the C6 position of the 1,4-oxazepane ring can be accomplished through various synthetic strategies, often starting from precursors that already contain this substituent or can be readily modified to include it. While direct synthesis of 6-(propan-2-yl)-1,4-oxazepane is not extensively detailed in the provided search results, the synthesis of related substituted 1,4-oxazepanes provides a framework for how such a synthesis might be approached. For example, the synthesis of 2-(propan-2-yl)-1,4-oxazepane-4-carbonyl chloride suggests that a precursor with an isopropyl group at a specific position can be utilized to construct the oxazepane ring.

Diastereoselective and Enantioselective Synthesis for Chiral 1,4-Oxazepanes

The synthesis of chiral 1,4-oxazepanes, which is crucial for many of their biological applications, often relies on diastereoselective and enantioselective strategies. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single desired stereoisomer.

One effective approach involves the use of chiral templates or auxiliaries to direct the stereochemical outcome of the reaction. For instance, a diastereoselective synthesis of enantiopure highly substituted tetrahydroepoxyisoindolines has been reported, which can serve as precursors to enantiopure 1,4-oxazepanes. dntb.gov.ua This method utilizes a 7-endo-cyclization of perhydro-1,3-benzoxazine derivatives to generate up to three stereocenters with high control. dntb.gov.ua

Another powerful technique is the enantioselective desymmetrization of prochiral starting materials. A recently developed method utilizes a chiral Brønsted acid, specifically a SPINOL-derived chiral phosphoric acid, to catalyze the enantioselective desymmetrization of 3-substituted oxetanes. acs.orgnih.govresearchgate.net This metal-free process provides access to chiral 1,4-benzoxazepines with high yields and excellent enantioselectivity. acs.orgnih.gov The success of this strategy is dependent on the careful selection of the catalyst and reaction conditions. nih.gov

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has also been achieved starting from polymer-supported homoserine. rsc.orgresearchgate.net This solid-phase approach allows for the construction of the oxazepane ring with two stereocenters, although the diastereoselectivity can be influenced by the cleavage conditions from the resin. rsc.org

The table below summarizes some of the key findings in the stereoselective synthesis of 1,4-oxazepane derivatives:

| Precursor/Method | Key Features | Product Type | Ref |

| Chiral 3-prenyl/cinnamyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives | 7-endo selenocyclization | Enantiopure 1,4-oxazepanes | dntb.gov.ua |

| 3-Substituted oxetanes | Enantioselective desymmetrization with chiral phosphoric acid | Chiral 1,4-benzoxazepines | acs.orgnih.gov |

| Polymer-supported homoserine | Solid-phase synthesis, diastereoselectivity dependent on cleavage | Chiral 1,4-oxazepane-5-carboxylic acids | rsc.org |

| Allylic amines | Substrate-controlled diastereoselective bromonium ion formation and ring opening | Chiral polysubstituted 1,4-oxazepanes | thieme-connect.com |

Protecting Group Strategies for Amine and Hydroxyl Functionalities in Precursors

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups for amine and hydroxyl functionalities is often indispensable. organic-chemistry.org These groups temporarily mask reactive sites, preventing them from participating in unwanted side reactions, and can be selectively removed at a later stage. organic-chemistry.org

For hydroxyl groups, silyl (B83357) ethers such as the tert-butyldimethylsilyl (TBDMS) group are frequently employed due to their stability and ease of removal with fluoride (B91410) reagents. rsc.org In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, the hydroxyl group of homoserine was protected as a TBDMS ether. rsc.org

The strategic use of protecting groups is a key element in the successful synthesis of complex 1,4-oxazepane derivatives, allowing for the selective manipulation of different functional groups within the molecule.

Mechanistic Investigations of 1,4-Oxazepane Ring-Forming Reactions

Understanding the reaction mechanisms involved in the formation of the 1,4-oxazepane ring is crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov Computational methods, such as molecular orbital (MO) theory, have been employed to study the transition states and reaction pathways of these cyclization reactions. nih.govpharm.or.jp

For example, a study using semi-empirical (AM1) and ab initio (Gaussian 94) MO methods investigated the 1,4-oxazepine formation from 1,8-naphthyridine (B1210474) derivatives with peroxy acids. nih.govpharm.or.jp The calculations of transition state energies successfully predicted the experimentally observed products in most cases and even suggested a different, subsequently verified, product in one instance. nih.govpharm.or.jp

The mechanism of base-promoted exo-mode cyclization of alkynyl alcohols to form 1,4-oxazines and 1,4-oxazepines has also been investigated using Density Functional Theory (DFT) calculations. acs.org These studies supported a proposed hydroalkoxylation mechanism. acs.org

Mechanistic insights are not only of theoretical interest but also have practical implications for controlling the regioselectivity and stereoselectivity of the ring-forming step. For instance, in the synthesis of polysubstituted chiral 1,4-oxazepanes via olefin bromoetherification, the stereoselectivity was attributed to the conformational preferences of the substrate ground states, although computational modeling of the transition state proved challenging. thieme-connect.com

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of atom economy and green chemistry are increasingly important considerations in modern organic synthesis, aiming to maximize the incorporation of starting materials into the final product and minimize waste generation. nih.govacs.orgjocpr.com The synthesis of this compound can be evaluated through this lens.

Reactions that proceed with high atom economy are typically addition and rearrangement reactions, as they incorporate all or most of the atoms from the reactants into the product. nih.govprimescholars.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. nih.gov

The use of N-propargylamines in the synthesis of 1,4-oxazepanes is often highlighted for its potential for high atom economy. rsc.orgresearchgate.netresearchgate.net Catalytic approaches, such as the use of transition metal catalysts or organocatalysts, are also central to green chemistry as they reduce the need for stoichiometric reagents. nih.gov The development of metal-free and solvent-free reaction conditions, as seen in some synthetic routes to 1,4-oxazepine derivatives, further aligns with green chemistry principles. acs.org

The table below highlights how different reaction types contribute to atom economy:

| Reaction Type | Atom Economy | Example in Heterocyclic Synthesis | Ref |

| Addition/Cycloaddition | High (often 100%) | Diels-Alder reaction | primescholars.com |

| Rearrangement | High (often 100%) | Claisen rearrangement | acs.org |

| Substitution | Low | Wittig reaction | acs.org |

| Elimination | Low | Hofmann elimination | nih.gov |

By prioritizing synthetic routes that utilize atom-economical reactions and catalytic processes, the synthesis of this compound and related derivatives can be made more efficient and environmentally benign.

Analytical Method Development for Research Applications of 6 Propan 2 Yl 1,4 Oxazepane

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC)

Chromatographic techniques are indispensable for determining the purity of 6-(propan-2-yl)-1,4-oxazepane and for its isolation from reaction mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods, with the choice depending on the volatility and thermal stability of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A hypothetical RP-HPLC method for this compound could be developed and optimized based on the parameters outlined in Table 9.1. The basic nature of the secondary amine in the oxazepane ring necessitates the use of a mobile phase with a suitable pH to ensure good peak shape. The addition of a small amount of a basic modifier like triethylamine or the use of a buffer can prevent peak tailing.

Given that the 6-position of the 1,4-oxazepane (B1358080) ring is a stereocenter, chiral HPLC would be necessary to separate the enantiomers of this compound. Chiral stationary phases (CSPs) based on polysaccharides, such as derivatized cellulose (B213188) or amylose (B160209), are often effective for the separation of enantiomers of heterocyclic compounds. A normal-phase or polar organic mobile phase system would likely be employed for chiral separations.

Table 9.1: Proposed HPLC Parameters for Purity Assessment

| Parameter | Reversed-Phase HPLC (Achiral) | Chiral HPLC |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid or Ammonium Acetate buffer (pH adjusted) | Heptane:Isopropanol with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) | UV at 210 nm or Circular Dichroism (CD) Detector |

| Column Temperature | 30 °C | 25 °C |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography offers high resolution and sensitivity. Given the likely volatility of this compound, GC is a viable option for purity assessment. A non-polar or mid-polar capillary column would be suitable for separating the target compound from potential non-polar impurities. The basic nature of the amine may require the use of a base-deactivated column to prevent peak tailing.

Table 9.2: Proposed GC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl-polysiloxane stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

Quantitative Analysis Techniques for Research Samples

Accurate quantification of this compound in research samples, such as in vitro assay buffers or pharmacokinetic study matrices, is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this purpose due to its high sensitivity and selectivity.

A quantitative LC-MS/MS method would be developed in multiple reaction monitoring (MRM) mode for enhanced specificity. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) and one or more characteristic product ions. An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., d7-6-(propan-2-yl)-1,4-oxazepane), should be used to correct for matrix effects and variations in instrument response.

Table 9.3: Proposed Parameters for Quantitative LC-MS/MS Analysis

| Parameter | Condition |

|---|---|

| Chromatography | RP-HPLC as described in Table 9.1 (potentially with a faster gradient) |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole |

| MRM Transition (Hypothetical) | Precursor Ion (Q1): m/z of [M+H]⁺ -> Product Ion (Q3): a characteristic fragment |

| Internal Standard | Stable isotope-labeled this compound |

| Calibration Range | To be determined based on expected concentrations in samples (e.g., 1-1000 ng/mL) |

Methods for Stability Studies in Research Media

Stability studies are critical to understand the degradation profile of this compound in relevant research media. A stability-indicating HPLC method, capable of separating the parent compound from its degradation products, is required. The RP-HPLC method developed for purity assessment (Table 9.1) would serve as a starting point.

Forced degradation studies would be conducted to generate potential degradation products and to demonstrate the specificity of the analytical method. These studies typically involve exposing the compound to harsh conditions such as:

Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.

Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

Oxidation: e.g., 3% H₂O₂ at room temperature.

Thermal stress: e.g., solid compound heated in an oven.

Photostability: e.g., exposure to UV and visible light.

Samples from these studies would be analyzed by the developed HPLC method. Peak purity analysis using a photodiode array (PDA) detector can help to ensure that the parent peak is free from any co-eluting degradants. The stability of this compound would then be assessed in the actual research media (e.g., cell culture medium, phosphate-buffered saline) under the intended experimental conditions (e.g., temperature, light exposure) over a defined period.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Pathways for 6-(Propan-2-yl)-1,4-Oxazepane and its Derivatives

The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around the this compound core. While general methods for 1,4-oxazepane (B1358080) synthesis exist, future research will likely focus on novel strategies that offer high stereocontrol, yield, and diversity.

Key areas of exploration include:

Asymmetric Synthesis : Developing enantioselective methods to control the stereocenter at the C6 position, which is crucial for specific biological interactions. Chiral Brønsted acid-catalyzed enantioselective desymmetrization of substituted oxetanes represents a promising metal-free approach to access chiral seven-membered heterocycles like 1,4-benzoxazepines, a strategy that could be adapted for 1,4-oxazepanes. acs.org

Catalytic Tandem Reactions : Investigating transition-metal-catalyzed tandem reactions, such as C-N coupling/C-H carbonylation, could provide a streamlined synthesis of oxazepine derivatives from simple starting materials. nih.gov

Multi-Component Reactions (MCRs) : Designing novel MCRs, such as isocyanide-based three-component reactions, would enable the rapid assembly of complex oxazepine-containing scaffolds in a single pot, facilitating the creation of diverse compound libraries. nih.gov

Solid-Phase Synthesis : Adapting solid-phase synthesis techniques, for instance using polymer-supported homoserine, can facilitate the preparation and purification of a wide range of 1,4-oxazepane derivatives, which is ideal for library generation. rsc.orgrsc.org

Flow Chemistry : Implementing continuous flow synthesis could offer improved reaction control, safety, and scalability for the production of this compound and its analogs.

Table 1: Comparison of Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Challenges to Overcome |

|---|---|---|---|

| Asymmetric Desymmetrization | Substituted Oxetanes, Amines | High enantioselectivity, metal-free conditions. acs.org | Substrate scope, optimization for non-benzo derivatives. |

| Tandem C-N Coupling | Phenylamines, Allyl Halides | High efficiency, atom economy. nih.gov | Catalyst sensitivity, regioselectivity control. |

| N-Propargylamine Cyclization | N-propargylamines | Shorter synthetic routes, high atom economy. rsc.org | Control of cyclization pathway, catalyst selection. |

| Solid-Phase Synthesis | Polymer-supported Homoserine | Ease of purification, library synthesis. rsc.org | Cleavage conditions, scalability. |

Deeper Mechanistic Understanding of Biological Interactions

To fully exploit the therapeutic potential of this compound, a profound understanding of its interactions with biological macromolecules is essential. Future research will need to elucidate the specific molecular targets and the mechanisms by which these interactions modulate cellular pathways.

Key research directions include:

Target Identification : Employing chemoproteomics and affinity-based probes to identify the protein targets of this compound derivatives in various disease models.

Structure-Activity Relationship (SAR) Studies : Systematically modifying the oxazepane scaffold to probe the influence of the isopropyl group at C6 and other substitutions on binding affinity and biological activity. nih.govnih.gov This involves synthesizing a library of analogs and evaluating their effects in relevant biological assays.

Computational Modeling : Using molecular docking and molecular dynamics simulations to predict and visualize the binding modes of oxazepane derivatives within the active sites of target proteins. nih.gov This can guide the rational design of more potent and selective compounds.

Biophysical Assays : Utilizing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify binding kinetics and thermodynamics, providing a detailed picture of the drug-target interaction. nih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for C6-Substituted 1,4-Oxazepane Analogs

| Compound | C6-Substituent | Target Binding Affinity (IC₅₀, nM) | Cellular Potency (EC₅₀, µM) |

|---|---|---|---|

| 1 | -H | 580 | 15.2 |

| 2 | -CH₃ | 250 | 7.8 |

| 3 | -CH(CH₃)₂ (Propan-2-yl) | 45 | 1.3 |

| 4 | -C(CH₃)₃ | 95 | 4.5 |

Note: Data is illustrative and intended to show how SAR studies can reveal the importance of specific substituents, such as the propan-2-yl group, for biological activity.

Integration with Advanced Screening Technologies

The discovery of new biological activities for this compound and its derivatives can be accelerated by leveraging advanced screening technologies. Moving beyond traditional screening methods will be key to unlocking novel therapeutic applications.

Future approaches will involve:

High-Throughput Screening (HTS) : Developing robust HTS assays to screen large libraries of oxazepane derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels. thermofisher.com

Phenotypic Screening : Utilizing high-content imaging and other cell-based phenotypic screening platforms to identify compounds that induce a desired physiological outcome in disease-relevant cell models, without a priori knowledge of the molecular target. nih.govnih.gov This is particularly useful for complex diseases like cancer or neurodegeneration.

DNA-Encoded Library (DEL) Technology : Synthesizing DNA-encoded libraries of oxazepane derivatives to screen against vast collections of purified protein targets simultaneously, enabling rapid identification of novel ligand-protein pairs.

Virtual Screening : Applying computational methods to screen massive virtual libraries of potential oxazepane derivatives against the structures of known protein targets, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. researchgate.net

Design of Next-Generation Oxazepane Scaffolds with Tuned Properties

The this compound core serves as an excellent starting point for the design of next-generation scaffolds with finely tuned physicochemical and pharmacological properties. Medicinal chemistry efforts will focus on optimizing this core for improved efficacy, selectivity, and drug-like characteristics.

Strategies for scaffold evolution include:

Scaffold Hopping : Computationally and synthetically replacing the oxazepane core with other structurally distinct but functionally equivalent heterocyclic systems to discover novel chemotypes with improved properties or different intellectual property landscapes.

Bioisosteric Replacement : Substituting parts of the molecule, such as the oxygen or nitrogen atoms in the ring or the isopropyl group, with bioisosteres to modulate properties like metabolic stability, solubility, and target engagement.

Conformational Locking : Introducing structural constraints into the flexible seven-membered ring to lock it into a specific bioactive conformation, which can lead to increased potency and selectivity.

Fragment-Based Drug Design (FBDD) : Using the oxazepane moiety as a core fragment and growing it by adding other small chemical fragments to optimize interactions with a target's binding site.

Role of this compound as a Versatile Building Block in Complex Molecule Synthesis

Beyond its potential as a standalone therapeutic agent, the this compound structure can serve as a valuable and versatile building block, or synthon, for the construction of more complex molecules.

Potential applications in synthesis include:

Chiral Synthons : Enantiomerically pure this compound can be used as a chiral building block to introduce a specific stereochemistry into larger, more complex target molecules, such as natural products or macrocyclic drugs. nih.gov

Constrained Peptide Mimetics : Incorporating the oxazepane ring into peptide backbones to create peptidomimetics with constrained conformations. This can enhance metabolic stability and cell permeability while mimicking the structure of a key peptide turn or loop.

Diversity-Oriented Synthesis (DOS) : Using the oxazepane scaffold as a starting point in DOS campaigns to rapidly generate a library of structurally diverse and complex molecules for screening against a wide range of biological targets.

Linker Chemistry : Functionalized derivatives of this compound could be employed as linkers in the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of linked moieties is critical for activity.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(propan-2-yl)-1,4-oxazepane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursors like substituted amines or alcohols under controlled conditions. For example, analogous oxazepane derivatives (e.g., 7-cyclopropyl-1,4-oxazepane hydrochloride) are synthesized via reductive amination or ring-closing metathesis . Key variables include solvent polarity (e.g., THF vs. DCM), catalyst selection (e.g., palladium for cross-coupling), and temperature gradients. Optimization via factorial design (e.g., varying temperature, catalyst loading, and stoichiometry) can systematically identify critical parameters .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to resolve structural ambiguities in this compound derivatives?

- Methodological Answer : For NMR, use deuterated solvents (e.g., CDCl₃) and advanced pulse sequences (e.g., COSY, HSQC) to distinguish overlapping signals from the oxazepane ring and isopropyl substituent. Mass spectrometry with high-resolution instruments (HRMS-ESI) can confirm molecular ion peaks and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT-calculated IR spectra) enhances accuracy .

Q. What theoretical frameworks guide the design of experiments for studying this compound’s reactivity?

- Methodological Answer : Ground experiments in reaction mechanism theories (e.g., Baldwin’s rules for ring closure) and quantum mechanical principles (e.g., frontier molecular orbital analysis). For instance, ICReDD’s approach integrates computational reaction path searches (using quantum chemistry) with experimental validation to predict regioselectivity in ring-opening reactions .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

- Methodological Answer : Contradictions may arise from impurities or solvent effects. Use orthogonal validation:

- Step 1 : Repeat experiments with rigorously purified samples (e.g., column chromatography followed by recrystallization).

- Step 2 : Employ kinetic studies (e.g., UV-Vis monitoring of degradation rates) across pH gradients.

- Step 3 : Compare with computational simulations (e.g., COMSOL Multiphysics models of protonation equilibria) to identify hidden variables .

Q. What advanced computational tools enable predictive modeling of this compound’s pharmacokinetic properties?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS for solvation dynamics) with machine learning (ML) models trained on ADMET datasets. For instance, AI-driven platforms like ICReDD’s workflow integrate density functional theory (DFT) for electronic structure analysis and ML for bioavailability prediction .

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound analogs?

- Methodological Answer : Adopt a comparative framework:

- Step 1 : Synthesize analogs (e.g., varying substituents at positions 3, 5, or 7) using parallel synthesis.

- Step 2 : Test bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett σ values, LogP).

- Step 3 : Apply QSAR models to identify critical molecular descriptors .

Methodological Tools and Resources

- Experimental Design : Use factorial or orthogonal designs to optimize multi-variable systems (e.g., reaction time, temperature, catalyst) .

- Data Analysis : Leverage regression analysis and principal component analysis (PCA) to deconvolute complex datasets .

- Software : COMSOL Multiphysics for reaction engineering simulations; Gaussian for quantum calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.